molecular formula C6H5NO4 B1249760 1H-pyrrole-2,5-dicarboxylic Acid CAS No. 937-27-9

1H-pyrrole-2,5-dicarboxylic Acid

Cat. No. B1249760
CAS RN: 937-27-9
M. Wt: 155.11 g/mol
InChI Key: JLUIOEOHOOLSJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1H-pyrrole-2,5-dicarboxylic acid and its derivatives can be synthesized through various methods. For instance, a novel synthesis approach using Hantzsch synthesis has been utilized for generating labeled versions of 1H-pyrrole-2,3,5-tricarboxylic acid, highlighting its importance as a biomarker for melatonin metabolism (Skaddan, 2009). Moreover, derivatives of 1H-pyrrole-2,5-dicarboxylic acid have been prepared to explore hydrogen-bonding motifs for solid-state network formation (Lin et al., 1998).

Molecular Structure Analysis

The solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives reveal the capability of small structural changes in the monomeric subunit to lead to various dimensional networks, underlining the importance of bidentate hydrogen-bonded contacts in these structures (Lin et al., 1998).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid has been found effective as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its utility in facilitating moderate to good yields of diaryl amine products (Altman et al., 2008). This showcases the chemical reactivity and application of 1H-pyrrole-2,5-dicarboxylic acid in organic synthesis.

Physical Properties Analysis

The synthesis and properties of 1H-pyrrole-2,5-dione derivatives have been studied for their role as corrosion inhibitors, indicating that these derivatives are good inhibitors for carbon steel in acidic medium. Their inhibition efficiency increases with concentration, showcasing the physical properties of these compounds in practical applications (Zarrouk et al., 2015).

Chemical Properties Analysis

The chemical properties of 1H-pyrrole-2,5-dicarboxylic acid derivatives have been extensively studied, with findings that demonstrate their efficacy as hydrogen-bonding motifs for constructing multidimensional networks in solid-state structures. This underlines the versatility and significance of 1H-pyrrole-2,5-dicarboxylic acid and its derivatives in contributing to the development of new materials and chemical processes (Lin et al., 1998).

Scientific Research Applications

1. Formation of Multi-Dimensional Networks in Solid State

1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrate versatility in forming one-, two-, and three-dimensional networks in the solid state. Structural changes in the monomeric subunit of these derivatives can lead to the formation of linear ribbons, sheets, and networks. A consistent feature in these structures is the bidentate hydrogen-bonded contacts between adjacent pyrrole subunits, influenced by the substitution on the phenyl ring (Lin, Geib, & Hamilton, 1998).

2. Corrosion Inhibition

New derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD), have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors work by adsorbing onto the steel surface, thereby preventing corrosion. The efficiency of these inhibitors increases with their concentration (Zarrouk et al., 2015).

3. Biomarker for Melatonin Metabolism

1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, is synthesized for use as a biomarker in drug research, particularly for drugs targeting conditions like hyperpigmentation. This labeled compound is crucial for tracking the effectiveness of drug candidates (Skaddan, 2009).

4. Anion Binding Properties

Amide and thioamide derivatives of 1H-pyrrole-2,5-dicarboxylic acid are synthesized and studied for their anion binding properties. These studies reveal differences in anion complexation properties of thioamides versus their amide analogues, showcasing the potential for selective anion binding applications (Zieliński & Jurczak, 2005).

5. Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters

Synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates is achieved using iron-containing catalysts. This process offers insights into potential synthetic routes and reaction mechanisms for these compounds, which are important in various chemical applications (Khusnutdinov et al., 2010).

6. Synthesis of Novel 1H-1-pyrrolylcarboxamides

New 1H-1-pyrrolylcarboxamides of pharmacological interest have been synthesized, showcasing the potential of pyrrole compounds in the development of new drugs and therapeutic agents. This research emphasizes the versatility of pyrrole derivatives in pharmacology (Bijev, Prodanova, & Nankov, 2003).

7. Development of Conducting Polymer-Based Microparticles

Carboxylic acid-functionalized polypyrrole-silica microparticles have been developed for potential biomedical applications. These microparticles exhibit higher optical absorbance compared to commercial alternatives, making them suitable for use as novel marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

Safety And Hazards

The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1H-pyrrole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUIOEOHOOLSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474366
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrole-2,5-dicarboxylic Acid

CAS RN

937-27-9
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrole-2,5-dicarbaldehyde (0.21 g, 1.71 mmol) was dissolved in 35 ml of hot water and placed in a hot water bath (95-100° C.). A solution of KMnO4 (0.788 g, 5.13 mmol) in 10 ml of water was added dropwise in a period of 5 min. The reaction mixture was stirred at 95-100° C. for 1 h, and was then cooled to 70° C. The brown precipitates (MnO2) were filtered off and washed with water. The filtrate was acidified at 0° C. with 5 M HCl to pH 2, evaporated to dryness, and dried under high vacuum. The product was dissolved in 80 ml of anhydrous EtOH and the solution was filtered through a funnel. The filtrate was evaporated to give a brown solid (0.25 g), which was used in next reaction without further purification. ESI MS: 154.00 (M−H+). 1H NMR (DMSO-d6) δ12.68 (br. S), 12.17 (s), 6.72 (s).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.788 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
DL Boger, JS Panek, M Patel - Organic Syntheses, 2003 - Wiley Online Library
Preparation and Diels‐Alder reaction of a reactive, electron‐deficient heterocyclic azadiene: dimethyl 1,2,4,5‐tetrazine‐3,6‐dicarboxylate. 1,2‐diazine (dimethyl 4‐phenyl‐1,2‐diazine‐3…
Number of citations: 75 onlinelibrary.wiley.com
SJ Geib, AD Hamilton - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
A series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives were prepared and their solid state structures were investigated. Small structural changes in the monomeric subunit …
Number of citations: 6 pubs.rsc.org
C Schmuck, V Bickert, M Merschky, L Geiger… - 2008 - Wiley Online Library
The synthesis of two versatile building blocks for supramolecular anion binding motifs, 5‐(N‐Boc‐guanidinocarbonyl)‐1H‐pyrrole‐2‐carboxylic acid (1) and 5‐(N‐Cbz‐…
L Dobrzycki, T Zielinski, J Jurczak… - Journal of physical …, 2005 - Wiley Online Library
The new pyrrole thioamide derivative 1H‐pyrrole‐2,5‐dithiocarboxylic acid bis(n‐butylamide) exists in two different phases with the first‐order phase transition at ∼195.8 K on heating …
Number of citations: 9 onlinelibrary.wiley.com
ME Light, S Camiolo, K Navakhun, PA Gale… - 2002 - ecrystals.chem.soton.ac.uk
The propensity of amine, ammonium and amide pendant arm 2,5-diamidopyrrole derivatives to act as anion receptors has been investigated; the anion-coordination ability of these …
Number of citations: 2 ecrystals.chem.soton.ac.uk
S Camiolo, PA Gale, ME Light, MB Hursthouse - 2002 - ecrystals.chem.soton.ac.uk
Two new pyrrole 2,5-diamide clefts have been synthesized containing 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions. The 3,5-dinitrophenyl derivative has …
Number of citations: 2 ecrystals.chem.soton.ac.uk
D Ciez - Organic Letters, 2009 - ACS Publications
A new and easy method for synthesis of symmetric pyrrole-2,5-dicarboxylate derivatives via a simple titanium(IV)-mediated oxidative dimerization of 2-azidocarboxylic esters is …
Number of citations: 44 pubs.acs.org
S Camiolo, PA Gale, MB Hursthouse… - Chemical …, 2002 - pubs.rsc.org
3,4-Dichoro-1H-pyrrole-2,5-dicarboxylic acid bis-phenylamide 3 and 3,4-dichoro-1H-pyrrole-2,5-dicarboxylic acid bis-butylamide 4 have been prepared and shown to deprotonate in …
Number of citations: 81 pubs.rsc.org
S Camiolo, PA Gale, MB Hursthouse, ME Light - Tetrahedron letters, 2002 - Elsevier
The crystal structure of the tetrabutylammonium benzoate complex of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-butylamide has been elucidated confirming the formation of a …
Number of citations: 56 www.sciencedirect.com
NV Boev, YA Ustynyuk - Russian Journal of Organic Chemistry, 2007 - Springer
A series of new tweezers amido-amine ligands containing pyrrole, bipyrrole, and dipyrrolylmethane fragments were synthesized by reaction of 2-thioxothiazolidin-3-yl derivatives of α-…
Number of citations: 6 link.springer.com

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